molecular formula C12H15NO3 B14577481 (4-Methoxyphenyl)methyl 3-aminobut-2-enoate CAS No. 61312-34-3

(4-Methoxyphenyl)methyl 3-aminobut-2-enoate

Cat. No.: B14577481
CAS No.: 61312-34-3
M. Wt: 221.25 g/mol
InChI Key: VBQLDIYVRFHBGQ-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl 3-aminobut-2-enoate is an organic compound that features a methoxyphenyl group attached to a methyl 3-aminobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl 3-aminobut-2-enoate typically involves the esterification of 4-methoxybenzyl alcohol with 3-aminobut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the but-2-enoate moiety can be reduced to form a saturated ester.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) is commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: (4-Methoxyphenyl)methyl 3-aminobutanoate.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)methyl 3-aminobut-2-enoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the aminobut-2-enoate moiety can participate in various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)acetic acid: Similar in structure but lacks the aminobut-2-enoate moiety.

    (4-Methoxyphenyl)methylamine: Contains the methoxyphenyl group and an amine group but lacks the ester functionality.

    (4-Methoxyphenyl)methyl 3-aminopropanoate: Similar but with a saturated ester moiety instead of the unsaturated but-2-enoate.

Uniqueness

(4-Methoxyphenyl)methyl 3-aminobut-2-enoate is unique due to the presence of both the methoxyphenyl group and the aminobut-2-enoate moiety. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

61312-34-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 3-aminobut-2-enoate

InChI

InChI=1S/C12H15NO3/c1-9(13)7-12(14)16-8-10-3-5-11(15-2)6-4-10/h3-7H,8,13H2,1-2H3

InChI Key

VBQLDIYVRFHBGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC=C(C=C1)OC)N

Origin of Product

United States

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